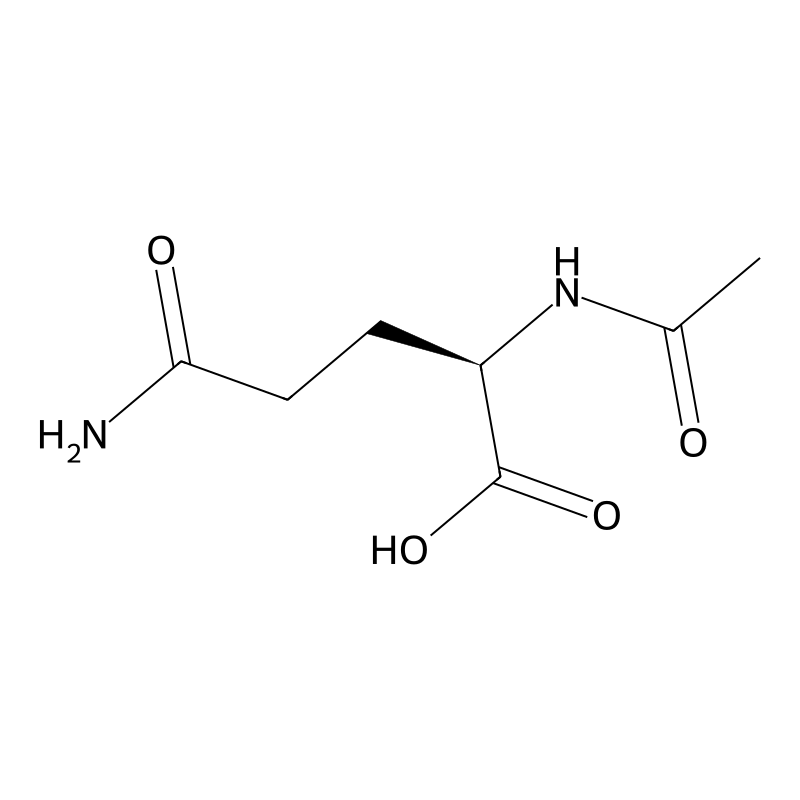

N-Acetyl-D-glutamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Important Note

It's crucial to remember that this research was conducted on pigs and may not translate directly to humans. Further studies are needed to determine the efficacy and safety of N-Acetyl-D-Glutamine in human malnutrition.

N-Acetyl-D-glutamine is a derivative of the amino acid glutamine, where an acetyl group is attached to the nitrogen atom of the amine functional group. Its chemical formula is . This compound plays a significant role in various biological processes, including protein synthesis and metabolic regulation. It is structurally similar to N-Acetyl-L-glutamine, differing only in the stereochemistry of the glutamine backbone.

N-Acetyl-D-glutamine can undergo several chemical transformations:

- Hydrolysis: The compound can be hydrolyzed to yield glutamine and acetic acid, facilitated by enzymes such as acylase I. This reaction is crucial for its biological activity and metabolism .

- Deacetylation: The removal of the acetyl group can occur under specific enzymatic conditions, leading to the formation of D-glutamine and other metabolites.

- Transamination: N-Acetyl-D-glutamine may participate in transamination reactions, contributing to amino acid metabolism and nitrogen balance in cells.

N-Acetyl-D-glutamine exhibits several biological activities:

- Metabolic Regulation: It plays a role in nitrogen metabolism and is involved in the urea cycle, helping to convert toxic ammonia into urea for excretion .

- Neuroprotective Effects: Some studies suggest that N-acetyl derivatives of glutamine may have neuroprotective properties, potentially aiding in conditions like neurodegeneration .

- Immune Function: It has been implicated in modulating immune responses, possibly influencing cytokine production and immune cell activity.

The synthesis of N-Acetyl-D-glutamine can be achieved through various methods:

- Enzymatic Synthesis: Using specific enzymes such as N-acetylglutamate synthase, which catalyzes the transfer of an acetyl group from acetyl-CoA to D-glutamate .

- Chemical Acetylation: D-glutamine can be acetylated using acetic anhydride or acetyl chloride under controlled conditions to yield N-Acetyl-D-glutamine. This method allows for higher yields and purity.

N-Acetyl-D-glutamine has several applications:

- Nutritional Supplement: It is used as a dietary supplement aimed at enhancing athletic performance and recovery by supporting muscle metabolism.

- Pharmaceuticals: Its derivatives are explored for potential therapeutic roles in treating metabolic disorders and neurodegenerative diseases.

- Biochemical Research: Employed in studies related to amino acid metabolism and enzyme activity.

Research indicates that N-Acetyl-D-glutamine interacts with various biological systems:

- Enzyme Interactions: It has been shown to enhance the activity of enzymes like citrate synthase, indicating its role in metabolic pathways .

- Cell Signaling: The compound may influence signaling pathways related to stress responses and cellular growth, although further studies are needed to elucidate these mechanisms fully.

Several compounds share structural or functional similarities with N-Acetyl-D-glutamine. Here are some notable comparisons:

| Compound | Structure/Functionality | Unique Features |

|---|---|---|

| N-Acetyl-L-glutamine | L-isomer of glutamine with an acetyl group | Primarily used in clinical nutrition |

| N-Acetylglucosamine | Amide derivative of glucose; involved in cell wall synthesis | Key component of chitin and peptidoglycan |

| N-Acetyl-L-aspartate | Acetylated form of aspartate; involved in neurotransmission | Plays a role in central nervous system function |

| N-Acetyl-L-cysteine | Acetylated form of cysteine; acts as an antioxidant | Known for its mucolytic properties |

N-Acetyl-D-glutamine's uniqueness lies in its specific stereochemistry and its targeted role in metabolic regulation, distinguishing it from other acetylated amino acids. Its potential therapeutic applications further enhance its significance in biochemical research and clinical settings.